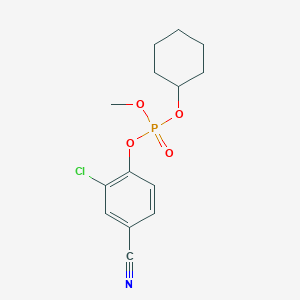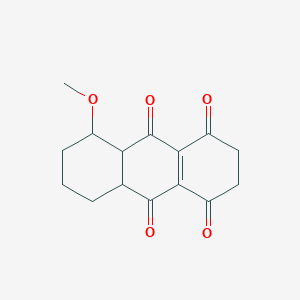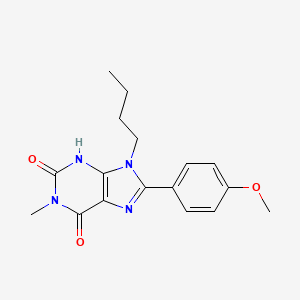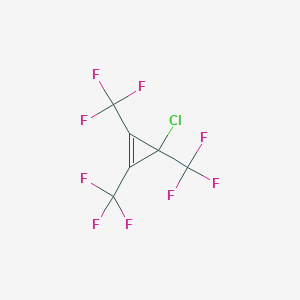![molecular formula C14H4Cl10O3 B14602875 Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- CAS No. 60093-94-9](/img/structure/B14602875.png)
Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-: is a complex organic compound with a molecular structure that includes multiple benzene rings substituted with chlorine atoms and connected through oxygen and methylene bridges. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- involves multiple steps, typically starting with the chlorination of benzene rings. The chlorinated benzene is then reacted with formaldehyde and oxygen to form the methyleneoxy bridges. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by the formation of methyleneoxy bridges. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the benzene rings to cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Although not directly used as a drug, its derivatives are explored for their potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- involves its interaction with various molecular targets. The chlorine atoms and methyleneoxy bridges contribute to its reactivity, allowing it to form stable complexes with other molecules. These interactions can disrupt biological pathways or enhance the stability of industrial products.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,1’-[oxybis(methylene)]bis-
- Decabromodiphenyl oxide
Comparison: Compared to similar compounds, Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- is unique due to its specific substitution pattern and the presence of methyleneoxy bridges. This structural uniqueness imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
60093-94-9 |
|---|---|
Molekularformel |
C14H4Cl10O3 |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenoxy)methoxymethoxy]benzene |
InChI |
InChI=1S/C14H4Cl10O3/c15-3-5(17)9(21)13(10(22)6(3)18)26-1-25-2-27-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 |
InChI-Schlüssel |
RBEKGGNJPQZCJC-UHFFFAOYSA-N |
Kanonische SMILES |
C(OCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
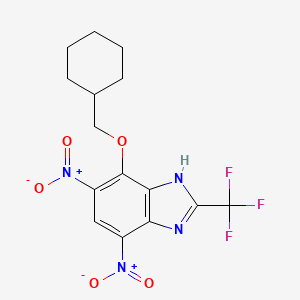
![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
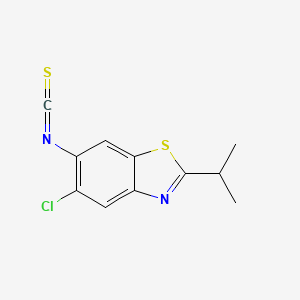
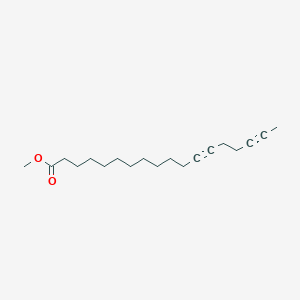
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
